Polasterol B
Description
Polasterol B is a 24-isopropyl steroid derivative isolated from marine sponges of the genus Topsentia. Structurally, it belongs to the class of C-24 isopropyl sterols, characterized by a steroidal backbone with an isopropyl group at the C-24 position. Its molecular formula is C₃₀H₅₂O₃, confirmed via High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) (m/z 743.2181 [M-Na]⁻) and NMR spectroscopy . This compound exhibits three hydroxyl groups, as evidenced by IR absorption at 3341 cm⁻¹ and oxidized sp³ carbons in its ¹³C NMR spectrum (δC 71.6, 70.1, and 70.0) .
It was evaluated for BACE1 (β-secretase) inhibition, a key enzyme in amyloid-β peptide production linked to Alzheimer’s disease. Assays conducted using Fluostar Optima spectrophotometry revealed its inhibitory effects, though specific IC₅₀ values remain undisclosed in the available literature .
Properties
Molecular Formula |
C30H50O3 |
|---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
(2S,3S,5S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,3Z)-6-methyl-5-propan-2-ylhepta-3,6-dien-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3,6-triol |
InChI |
InChI=1S/C30H50O3/c1-17(2)20(18(3)4)9-8-19(5)22-10-11-23-21-14-26(31)25-15-27(32)28(33)16-30(25,7)24(21)12-13-29(22,23)6/h8-9,18-28,31-33H,1,10-16H2,2-7H3/b9-8-/t19-,20?,21+,22-,23+,24+,25-,26+,27+,28+,29-,30-/m1/s1 |
InChI Key |
NUYXLGWLOXEOIP-FINGMENWSA-N |
Isomeric SMILES |
C[C@H](/C=C\C(C(C)C)C(=C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)O)C)O)C |
Canonical SMILES |
CC(C)C(C=CC(C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)O)O)C)O)C)C(=C)C |
Synonyms |
polasterol B polasterol B sulfate |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- This compound and Topsentinol K share identical molecular formulas and hydroxylation patterns, but Topsentinol K derivatives (e.g., compound 3) include sulfate esters, enhancing polarity .
- 22-Dehydro-24-isopropylcholesterol lacks the hydroxylation at C-3 and C-6 but features a Δ²² double bond, reducing rigidity in the side chain .
Key Insights :
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and characterizing Polasterol B in natural product extracts?
- Methodology : Use hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) for preliminary identification, followed by NMR (Nuclear Magnetic Resonance) spectroscopy (¹H, ¹³C, 2D experiments) to confirm structural details. For purity assessment, employ HPLC-UV/ELSD (High-Performance Liquid Chromatography with Evaporative Light Scattering Detection) .
- Data Validation : Cross-reference spectral data with existing literature or databases (e.g., PubChem, SciFinder) and include negative controls (e.g., solvent blanks) to rule out contamination .
Q. How can researchers design experiments to isolate this compound from complex biological matrices?
- Experimental Design :
Extraction : Use polarity-guided fractionation (e.g., hexane, ethyl acetate, methanol partitions).
Purification : Apply column chromatography (silica gel, Sephadex LH-20) followed by preparative HPLC.
Validation : Track isolation efficiency via TLC (Thin-Layer Chromatography) and bioassay-guided fractionation if targeting bioactivity .
- Reproducibility : Document solvent ratios, temperature, and pressure conditions meticulously to ensure repeatability .
Q. What are the best practices for synthesizing this compound derivatives to study structure-activity relationships (SAR)?
- Methodology :
- Use semi-synthetic approaches, such as esterification or glycosylation, to modify functional groups.
- Validate synthetic pathways via intermediate characterization (e.g., FT-IR, HRMS) and monitor reaction kinetics using LC-MS .
Advanced Research Questions
Q. How can contradictory findings about this compound’s mechanism of action in cancer models be resolved?
- Data Analysis Framework :
Comparative Meta-Analysis : Systematically compare studies for variables like cell lines (e.g., HeLa vs. MCF-7), dosage ranges, and exposure times.
Pathway Mapping : Use tools like STRING or KEGG to identify context-dependent signaling pathways (e.g., apoptosis vs. autophagy).
Experimental Replication : Reproduce conflicting studies with standardized protocols (e.g., identical assay kits, passage numbers) .
- Hypothesis Testing : Design dual-reporter assays (e.g., luciferase for apoptosis and autophagy markers) to evaluate competing mechanisms in parallel .
Q. What strategies are effective for evaluating this compound’s bioavailability and pharmacokinetics in preclinical models?
- Methodology :
- In Vivo Studies : Administer radiolabeled this compound (e.g., ¹⁴C) to track absorption/distribution via PET/CT imaging.
- In Vitro Models : Use Caco-2 cell monolayers to assess intestinal permeability and liver microsomes for metabolic stability .
Q. How can computational tools enhance the understanding of this compound’s interactions with molecular targets?
- Approach :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with putative targets (e.g., steroid receptors).
MD Simulations : Perform 100-ns molecular dynamics simulations to evaluate binding stability under physiological conditions.
Validation : Correlate computational predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) data .
- Limitations : Address force field inaccuracies by cross-validating with experimental mutagenesis studies .
Methodological Guidance for Literature Review & Data Validation
Q. How should researchers navigate discrepancies in reported bioactivity values for this compound across studies?
- Critical Appraisal :
- Source Evaluation : Prioritize studies with rigorous controls (e.g., cytotoxicity assays against non-cancerous cell lines).
- Data Normalization : Convert IC₅₀ values to molar concentrations to account for molecular weight variability.
- Statistical Reanalysis : Apply meta-regression to identify confounding factors (e.g., solvent used, assay type) .
Q. What are the ethical considerations when publishing negative or inconclusive results for this compound?
- Best Practices :
- Transparency : Disclose all experimental conditions (e.g., batch variability in natural extracts) in supplementary materials.
- Contextualization : Discuss how negative results inform future research (e.g., narrowing SAR hypotheses).
- Compliance : Adhere to journal guidelines for data deposition (e.g., NCBI’s BioAssay database) .
Tools & Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
